Scientific Field: Oncology
Summary of Application: Encequidar is used in combination with oral paclitaxel for the treatment of metastatic breast cancer.
Methods of Application: Oral paclitaxel plus Encequidar (205 mg/m² paclitaxel plus 15 mg Encequidar methanesulfonate monohydrate) is administered 3 consecutive days per week.
Results: The confirmed response was 36% for oral paclitaxel plus Encequidar versus 23% for intravenous paclitaxel.
Scientific Field: Pharmacology
Summary of Application: Encequidar is a first-in-class intestine-specific P-glycoprotein inhibitor.
Results: Clinically, Encequidar was found to be well tolerated and minimally absorbed.
Encequidar is a minimally absorbed compound classified as an inhibitor of the adenosine triphosphate-binding cassette transporter known as P-glycoprotein. Its chemical formula is C₃₈H₃₆N₆O₇, and it is primarily utilized to enhance the oral bioavailability of certain chemotherapeutic agents, particularly paclitaxel. This enhancement is crucial because paclitaxel's effectiveness can be significantly hampered by gut extrusion mediated by P-glycoprotein .
Encequidar functions by inhibiting P-glycoprotein, which plays a pivotal role in drug absorption and distribution. The compound interacts with the P-glycoprotein transporter, preventing the efflux of paclitaxel from intestinal cells into the gastrointestinal tract. This inhibition allows for increased plasma concentrations of paclitaxel when administered orally .
In terms of synthesis, encequidar can be produced through a series of
The primary biological activity of encequidar is its ability to enhance the oral bioavailability of paclitaxel. Clinical studies have demonstrated that when used in conjunction with paclitaxel, encequidar significantly increases plasma levels of the drug, leading to improved therapeutic outcomes in patients with advanced breast cancer . Notably, the combination has shown reduced neurotoxicity compared to intravenous administration of paclitaxel.
The synthesis of encequidar involves several key steps:
This method showcases the compound's complexity and the careful consideration required in its synthesis.
Encequidar's primary application lies in oncology, specifically as an adjuvant to enhance the efficacy of oral paclitaxel therapy. Its ability to inhibit P-glycoprotein allows for better absorption and therapeutic effectiveness, making it particularly valuable in treating cancers such as metastatic breast cancer .
Additionally, its role as a P-glycoprotein inhibitor opens avenues for research into other drugs that may benefit from enhanced absorption when used alongside encequidar.
Studies have indicated that encequidar does not produce significant hypersensitivity reactions when used in clinical settings. Its safety profile appears favorable compared to traditional intravenous formulations of paclitaxel . Moreover, ongoing research is exploring its interactions with other drugs that are substrates of P-glycoprotein to determine potential synergies or contraindications.
Several compounds exhibit similar properties to encequidar, particularly regarding their function as P-glycoprotein inhibitors. A comparison highlights their unique characteristics:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Encequidar | C₃₈H₃₆N₆O₇ | Inhibits P-glycoprotein | Enhances oral bioavailability of paclitaxel |
Verapamil | C₂₂H₂8N₂O₃ | Calcium channel blocker; also inhibits P-gp | Used for hypertension; broader cardiovascular effects |
Cyclosporine | C₄₁H₅₁N₁₁O₁₁ | Immunosuppressant; inhibits P-gp | Primarily used in organ transplantation |
Loperamide | C₂₂H₂₉N₂O₃ | Opioid receptor agonist; inhibits P-gp | Primarily used as an anti-diarrheal |
Encequidar stands out due to its specific application in enhancing the efficacy of chemotherapeutic agents like paclitaxel while maintaining a low absorption profile itself.